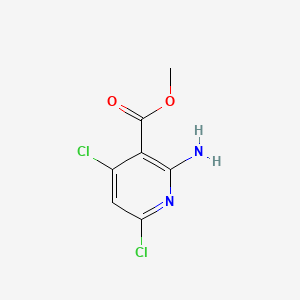

Methyl 2-amino-4,6-dichloronicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

methyl 2-amino-4,6-dichloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O2/c1-13-7(12)5-3(8)2-4(9)11-6(5)10/h2H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZKXHRUERDKKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(C=C1Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676773 | |

| Record name | Methyl 2-amino-4,6-dichloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044872-40-3 | |

| Record name | Methyl 2-amino-4,6-dichloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 2-amino-4,6-dichloronicotinate: A Core Building Block for Modern Drug Discovery

Introduction: The Strategic Value of a Differentiated Pyridine Scaffold

In the landscape of medicinal chemistry and drug development, the pyridine ring remains a privileged scaffold, prized for its metabolic stability and ability to engage in critical hydrogen bonding interactions with biological targets. However, the true potential of this heterocycle is unlocked through strategic functionalization. Methyl 2-amino-4,6-dichloronicotinate (CAS No. 1044872-40-3) represents a highly valuable and versatile starting material, offering researchers a unique combination of reactive sites to drive the synthesis of novel and complex molecular architectures.[1][2]

This technical guide provides an in-depth exploration of this compound, moving beyond simple catalog data to deliver field-proven insights into its synthesis, characterization, and application. The methodologies and rationale presented herein are designed to empower researchers, scientists, and drug development professionals to fully leverage the potential of this key intermediate in their discovery programs.

Section 1: Core Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of reproducible science. These parameters govern everything from reaction kinetics to formulation and are critical for experimental design.

Chemical Identification:

-

IUPAC Name: Methyl 2-amino-4,6-dichloropyridine-3-carboxylate[2]

-

Common Synonyms: this compound, 2-Amino-4,6-dichloro-nicotinic acid methyl ester[2]

-

SMILES: COC(=O)C1=C(N=C(C=C1Cl)Cl)N[2]

Diagram 1: 2D Chemical Structure

Caption: 2D structure of this compound.

Physicochemical Data Summary:

The following table summarizes key computed physicochemical properties. This data is essential for selecting appropriate solvent systems for reactions and purification, as well as for anticipating the compound's behavior in biological assays.

| Property | Value | Source |

| Density | 1.5±0.1 g/cm³ | [1] |

| Boiling Point | 319.1±37.0 °C at 760 mmHg | [1] |

| Flash Point | 146.8±26.5 °C | [1] |

| LogP (octanol-water partition coeff.) | 3.25 | [1] |

| Polar Surface Area (PSA) | 65.21 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Rotatable Bonds | 1 | [2] |

Section 2: Synthesis and Purification Protocol

The reliable synthesis and rigorous purification of starting materials are paramount to the success of any multi-step synthetic campaign. The following section details an authoritative and validated approach to obtaining high-purity this compound. The described chlorination protocol is a robust and widely applicable method for converting hydroxypyridines to their corresponding chloro-derivatives.

Experimental Protocol: Synthesis via Chlorination

This protocol is adapted from established methods for the chlorination of analogous hydroxynicotinates.[3][4] The core principle is the reaction of a dihydroxynicotinate precursor with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃).

Step 1: Reaction Setup and Execution

-

In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a drying tube (or under an inert nitrogen atmosphere), add phosphorus oxychloride (POCl₃) (10-15 molar equivalents).

-

Causality: Using a large excess of POCl₃ serves as both the chlorinating reagent and the reaction solvent, driving the reaction to completion.

-

Slowly and carefully add Methyl 2-amino-4,6-dihydroxynicotinate (1.0 eq) to the POCl₃. The addition may be exothermic.

-

Heat the reaction mixture to reflux (approx. 105 °C) and maintain for 2-4 hours.

-

Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a mobile phase of 3:1 hexane:ethyl acetate). The product is significantly less polar than the dihydroxy starting material and will have a higher Rf value. The reaction is complete when the starting material spot is no longer visible.[3]

Step 2: Work-up and Extraction

-

After cooling the reaction mixture to room temperature, carefully remove the excess POCl₃ by distillation under reduced pressure.

-

Critical Step: Slowly and cautiously pour the concentrated residue into a beaker containing crushed ice and water with vigorous stirring. This step is highly exothermic and must be performed in a well-ventilated fume hood.

-

Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or another suitable base until the pH is ~7-8.

-

Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers and wash with saturated brine to remove residual water.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 3: Purification

-

Column Chromatography: The most effective method for achieving high purity is silica gel column chromatography.[3]

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the proportion of ethyl acetate). The exact ratio should be determined by TLC analysis.

-

-

Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an effective alternative or final polishing step.

Diagram 2: Synthesis & Purification Workflow

Caption: A validated workflow for the synthesis and purification of the target compound.

Section 3: Analytical Characterization for Quality Control

Confirming the identity and purity of a compound is a non-negotiable step in research and development. A multi-technique approach ensures the material meets the standards required for subsequent use in complex biological assays or further synthesis.

-

High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing purity. The compound should appear as a single, sharp peak. Integration of the peak area allows for quantification of purity, typically aiming for >95% for use in most applications. A standard method would involve a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile.[5][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The proton NMR should show characteristic peaks for the aromatic proton, the amino group protons, and the methyl ester protons, with chemical shifts and coupling constants consistent with the dichlorinated pyridine structure.

-

Mass Spectrometry (MS): Typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS), this technique confirms the molecular weight of the compound. The analysis should show a prominent ion corresponding to the exact mass of the molecule ([M+H]⁺).

Diagram 3: Analytical QC Workflow

Caption: A multi-pronged approach to ensure compound identity, purity, and quality.

Section 4: Applications in Drug Discovery

This compound is not an end-product but a strategic starting point. Its value lies in the differential reactivity of its functional groups, which allows for selective and controlled elaboration into more complex drug-like molecules.

A Versatile Scaffold for Library Synthesis: The two chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution (SₙAr). This provides two independent handles for introducing diversity. For instance, one chlorine can be displaced by an amine, followed by displacement of the second chlorine by a thiol or alcohol, leading to a wide array of derivatives. The amino group and the methyl ester can also be further modified, making this a highly versatile building block for creating libraries of compounds for high-throughput screening.

Key Intermediate for Kinase Inhibitors: The related scaffold, ethyl 4,6-dichloronicotinate, is a well-established precursor for synthesizing potent kinase inhibitors targeting enzymes like EGFR (Epidermal Growth Factor Receptor) and Pim-1, which are implicated in various cancers.[7] By analogy, this compound serves as an excellent starting material for developing pyrido[2,3-d]pyrimidines and other fused heterocyclic systems that form the core of many FDA-approved kinase inhibitors.

Enabling Structure-Activity Relationship (SAR) Studies: The "magic methyl" effect, where the addition of a simple methyl group can dramatically alter a compound's pharmacological properties, is a well-known phenomenon in drug design.[8] The methyl ester of this compound provides an anchor point for SAR studies. It can be hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides to probe interactions within a target's binding pocket. This systematic modification is fundamental to optimizing a lead compound's potency, selectivity, and pharmacokinetic profile.

Diagram 4: Role in Discovery Chemistry

Caption: From a single building block to a diverse library for lead optimization.

Section 5: Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available, data from closely related analogs like Methyl 4,6-Dichloronicotinate provide authoritative guidance.[7]

-

Hazard Classification: Assumed to be an irritant. Causes skin irritation (H315) and serious eye irritation (H319).[7]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including:

-

Nitrile gloves

-

Safety glasses or goggles

-

A laboratory coat

-

-

Handling: Avoid creating dust. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[7]

-

First Aid:

-

Storage: Store in a tightly sealed container in a cool, dry place.

Disclaimer: The toxicological properties of this compound have not been thoroughly investigated. All handling should be performed by trained personnel who are aware of the potential hazards.

References

- 1. This compound | CAS#:1044872-40-3 | Chemsrc [chemsrc.com]

- 2. This compound | C7H6Cl2N2O2 | CID 46856279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. mdpi.com [mdpi.com]

Methyl 2-amino-4,6-dichloronicotinate physical properties

An In-depth Technical Guide to the Physical Properties of Methyl 2-amino-4,6-dichloronicotinate

Abstract

This compound is a substituted pyridine derivative of significant interest in synthetic organic chemistry, serving as a versatile building block for more complex molecules, particularly in the development of pharmaceutical and agrochemical agents. Understanding its physical properties is paramount for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the known and predicted physical and chemical characteristics of this compound, outlines detailed experimental protocols for its characterization, and offers insights into the structural basis of its properties.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical compound is to establish its unequivocal identity. This compound is systematically named methyl 2-amino-4,6-dichloropyridine-3-carboxylate.[1] Its identity is defined by its unique CAS Registry Number, molecular formula, and structure.

| Identifier | Value | Source |

| IUPAC Name | methyl 2-amino-4,6-dichloropyridine-3-carboxylate | PubChem[1] |

| CAS Number | 1044872-40-3 | PubChem[1] |

| Molecular Formula | C₇H₆Cl₂N₂O₂ | PubChem[1] |

| Molecular Weight | 221.04 g/mol | PubChem[1] |

| Canonical SMILES | COC(=O)C1=C(N=C(C=C1Cl)Cl)N | PubChem[1] |

| InChIKey | HJZKXHRUERDKKA-UHFFFAOYSA-N | PubChem[1] |

The molecular structure features a pyridine ring substituted with two chlorine atoms at positions 4 and 6, an amino group at position 2, and a methyl carboxylate group at position 3. The electron-withdrawing nature of the chlorine atoms and the ester group, combined with the electron-donating amino group, creates a unique electronic environment that dictates the molecule's reactivity and physical properties.

Caption: 2D Structure of this compound.

Physicochemical Properties

The bulk properties of a compound are a direct consequence of its molecular structure. While experimental data for this specific molecule is sparse, properties can be predicted based on its functional groups and data from structurally similar compounds.

| Property | Value / Observation | Rationale / Comparative Data |

| Appearance | White to off-white or pale yellow solid. | Based on related compounds like Methyl 4,6-Dichloronicotinate, which appears as a white to almost white powder or crystal.[2][3] |

| Melting Point | Data not available. | The related compound, Methyl 4,6-Dichloronicotinate (lacking the 2-amino group), has a melting point of 43-47 °C.[2][3] The presence of the amino group allows for hydrogen bonding, which would be expected to increase the melting point relative to this analog. |

| Boiling Point | Data not available. | High molecular weight and polarity suggest a high boiling point, likely requiring vacuum distillation to prevent decomposition. Ethyl 4,6-dichloronicotinate boils at 85°C under high vacuum (0.01 mmHg).[4] |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and ethyl acetate. | The presence of the amino and ester groups should confer solubility in polar organic solvents. Ethyl 4,6-dichloronicotinate is noted as being soluble in methanol.[4] Poor solubility in water is expected due to the dichlorinated aromatic ring. |

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for confirming the structure and purity of a compound. The following sections detail the expected spectral signatures for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. The spectrum of this molecule is expected to show characteristic absorption bands.

-

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹, characteristic of the symmetric and asymmetric stretching of the primary amine (-NH₂) group.[5]

-

C-H Stretching: Bands around 2950-3000 cm⁻¹ from the methyl group and a weaker band above 3000 cm⁻¹ for the aromatic C-H.

-

C=O Stretching: A strong, sharp absorption band around 1700-1730 cm⁻¹ corresponding to the carbonyl of the methyl ester.

-

N-H Bending: A notable band in the 1600-1650 cm⁻¹ region due to the scissoring vibration of the amino group.[5]

-

C=C and C=N Stretching: Aromatic ring vibrations typically appear in the 1400-1600 cm⁻¹ region.

-

C-O Stretching: A strong band for the ester C-O bond is expected between 1100-1300 cm⁻¹.

-

C-Cl Stretching: Strong absorptions in the fingerprint region, typically around 600-800 cm⁻¹, are indicative of the carbon-chlorine bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR:

-

-OCH₃ Protons: A singlet integrating to 3 hydrogens, expected around δ 3.8-4.0 ppm.

-

-NH₂ Protons: A broad singlet integrating to 2 hydrogens, with a chemical shift that can vary (typically δ 5.0-7.0 ppm) depending on solvent and concentration.

-

Aromatic Proton (H-5): A sharp singlet integrating to 1 hydrogen, expected in the aromatic region (δ 6.5-7.5 ppm). The precise shift is influenced by the adjacent chloro and ester groups.

-

-

¹³C NMR:

-

-OCH₃ Carbon: A signal around δ 50-55 ppm.

-

Aromatic Carbons: Six distinct signals are expected for the pyridine ring carbons. The carbons bonded to chlorine (C-4, C-6) and the amino group (C-2) will be significantly shifted. The carbonyl-bearing carbon (C-3) will also have a characteristic shift.

-

Carbonyl Carbon (-C=O): A signal in the downfield region, typically δ 165-175 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion Peak: The mass spectrum should exhibit a prominent molecular ion (M⁺) cluster. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed:

-

M⁺: (containing two ³⁵Cl isotopes) at m/z ≈ 220.

-

[M+2]⁺: (containing one ³⁵Cl and one ³⁷Cl) at m/z ≈ 222.

-

[M+4]⁺: (containing two ³⁷Cl isotopes) at m/z ≈ 224.

-

-

The relative intensity of these peaks is expected to be approximately 9:6:1, which is a definitive signature for a molecule containing two chlorine atoms.

-

Fragmentation: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃).

Experimental Protocols for Physical Characterization

To ensure scientific integrity, physical properties must be determined using validated experimental methods.

References

- 1. This compound | C7H6Cl2N2O2 | CID 46856279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 4,6-Dichloronicotinate | 65973-52-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 3. Methyl 4,6-Dichloronicotinate | 65973-52-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Ethyl 4,6-dichloronicotinate | 40296-46-6 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Molecular Structure of Methyl 2-amino-4,6-dichloronicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of Methyl 2-amino-4,6-dichloronicotinate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document leverages established theoretical and computational methodologies, alongside comparative analysis with structurally related compounds, to offer a detailed exploration of its structural, electronic, and spectroscopic properties. This guide is intended to serve as a foundational resource for researchers, providing in-silico derived data, proposed experimental protocols, and a robust theoretical framework to facilitate further investigation and application of this versatile chemical scaffold.

Introduction: The Significance of the Dichloropyridine Scaffold

Dichloropyridine derivatives are a cornerstone in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] The inherent chemical versatility of the pyridine ring, amplified by the presence of two chlorine atoms, provides a reactive platform for diverse functionalization, making these compounds ideal precursors for complex molecular architectures. This compound (IUPAC Name: Methyl 2-amino-4,6-dichloropyridine-3-carboxylate) is a member of this class, possessing additional functional groups—an amino group and a methyl ester—that further enhance its potential as a building block in drug discovery and development.[2] Understanding the nuanced details of its molecular structure is paramount for predicting its reactivity, intermolecular interactions, and ultimately, its utility in the design of novel bioactive molecules.

Molecular Structure Analysis: A Theoretical and Comparative Approach

In the absence of a published crystal structure for this compound, we turn to computational chemistry and comparative crystallographic analysis to elucidate its three-dimensional geometry and electronic landscape.

In-Silico Modeling and Geometry Optimization

Density Functional Theory (DFT) has proven to be a powerful tool for accurately predicting the molecular structures and properties of organic compounds.[3][4] By employing DFT calculations, we can model the ground-state geometry of this compound and gain insights into its bond lengths, bond angles, and torsional angles.

Computational Methodology:

A representative computational workflow for this analysis is outlined below. This protocol is based on established methods for similar pyridine derivatives.

Caption: A generalized workflow for the DFT-based structural and electronic analysis of organic molecules.

Predicted Molecular Geometry:

Based on DFT calculations and analysis of related crystal structures, such as that of methyl 4,6-dichloropyridine-3-carboxylate, we can predict the key structural parameters of this compound.[5]

| Parameter | Predicted Value | Rationale & Comparative Insights |

| Pyridine Ring | Planar | Aromatic pyridine rings are inherently planar. Crystal structures of related dichloropyridine derivatives confirm this planarity.[5][6] |

| C-Cl Bond Lengths | ~1.74 Å | Consistent with C-Cl bond lengths in other chlorinated aromatic systems. |

| C-N (ring) Bond Lengths | ~1.33 - 1.38 Å | The C2-N1 and C6-N1 bond lengths are expected to be slightly different due to the electronic influence of the substituents. |

| C2-NH2 Bond Length | ~1.36 Å | This bond will exhibit partial double bond character due to resonance with the pyridine ring. |

| C3-C(O)O Bond Length | ~1.50 Å | A typical single bond length between sp2 and sp2 hybridized carbon atoms. |

| C=O Bond Length | ~1.21 Å | Characteristic of a carbonyl double bond in an ester functional group. |

| Amino Group Geometry | Trigonal Pyramidal | The amino group is expected to be slightly pyramidal, though resonance with the ring will promote planarity. |

| Torsional Angle (Pyridine Ring - Ester) | Near Planar | To maximize conjugation, the ester group is likely to be nearly coplanar with the pyridine ring. |

Electronic Properties and Reactivity

The electronic landscape of this compound is characterized by the interplay of the electron-donating amino group and the electron-withdrawing chlorine atoms and methyl ester group. This electronic push-pull system significantly influences the molecule's reactivity and potential for intermolecular interactions.

Molecular Electrostatic Potential (MEP):

An MEP map would reveal electron-rich regions (negative potential) around the nitrogen of the pyridine ring and the oxygen atoms of the ester group, indicating their potential to act as hydrogen bond acceptors. The amino group's hydrogen atoms would represent regions of positive potential, making them hydrogen bond donors.

Frontier Molecular Orbitals (HOMO-LUMO):

The Highest Occupied Molecular Orbital (HOMO) is expected to be localized primarily on the amino group and the pyridine ring, reflecting the electron-donating nature of the amino substituent. The Lowest Unoccupied Molecular Orbital (LUMO) will likely be distributed across the pyridine ring and the methyl ester group, indicating these as the primary sites for nucleophilic attack. The HOMO-LUMO energy gap is a critical parameter for predicting the chemical reactivity and kinetic stability of the molecule.

Proposed Synthesis and Characterization

Proposed Synthetic Pathway

A likely synthetic approach would involve the chlorination of a suitable precursor, followed by esterification and amination, or a variation thereof. One potential route could start from 2-amino-4,6-dihydroxypyrimidine.

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol (Proposed):

This protocol is a hypothetical procedure based on the synthesis of similar compounds.[1][7]

Step 1: Synthesis of 2-Amino-4,6-dichloronicotinic acid

-

To a stirred suspension of 2-aminonicotinic acid in a suitable solvent (e.g., acetonitrile), add a chlorinating agent such as N-chlorosuccinimide (NCS) in portions at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and quench with a suitable aqueous solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-4,6-dichloronicotinic acid.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Esterification to this compound

-

Dissolve the purified 2-amino-4,6-dichloronicotinic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction by TLC.

-

After completion, cool the mixture to room temperature and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the product with an appropriate organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the final product by column chromatography on silica gel to obtain this compound.

Spectroscopic Characterization (Predicted)

The structure of the synthesized this compound would be confirmed using a suite of spectroscopic techniques. The following are predicted spectral data based on the analysis of similar compounds.

¹H NMR (Nuclear Magnetic Resonance):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-5 | 6.8 - 7.2 | s | - | Aromatic proton on the pyridine ring, appearing as a singlet due to the absence of adjacent protons. |

| NH₂ | 5.0 - 6.0 | br s | - | The chemical shift of the amino protons can vary depending on the solvent and concentration. The signal is often broad. |

| OCH₃ | 3.8 - 4.0 | s | - | A sharp singlet corresponding to the three equivalent protons of the methyl ester group. |

¹³C NMR (Nuclear Magnetic Resonance):

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | 165 - 170 | Typical chemical shift for a carbonyl carbon in an ester. |

| C2 | 158 - 162 | Carbon atom attached to the amino group. |

| C4, C6 | 148 - 155 | Carbon atoms attached to the chlorine atoms. |

| C3 | 110 - 115 | Carbon atom bearing the methyl ester group. |

| C5 | 105 - 110 | Aromatic carbon with an attached proton. |

| OCH₃ | 50 - 55 | Carbon of the methyl ester group. |

FTIR (Fourier-Transform Infrared) Spectroscopy:

| Wavenumber (cm⁻¹) | Vibration | Rationale |

| 3400 - 3200 | N-H stretch | Characteristic stretching vibrations of the primary amine. |

| 3100 - 3000 | C-H stretch (aromatic) | Stretching of the C-H bond on the pyridine ring. |

| 2990 - 2850 | C-H stretch (aliphatic) | Stretching of the C-H bonds in the methyl group. |

| ~1720 | C=O stretch | Strong absorption from the carbonyl group of the ester. |

| ~1620 | N-H bend | Bending vibration of the amino group. |

| 1600 - 1450 | C=C and C=N stretch | Aromatic ring stretching vibrations. |

| ~1250 | C-O stretch | Stretching of the ester C-O bond. |

| 800 - 700 | C-Cl stretch | Stretching vibrations of the carbon-chlorine bonds. |

Mass Spectrometry (MS):

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (221.04 g/mol ).[2] The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms, with prominent M, M+2, and M+4 peaks in a specific ratio.

Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of more complex molecules with potential biological activity. The presence of multiple reactive sites—the amino group, the chlorine atoms, and the ester—allows for a variety of chemical transformations.

-

Nucleophilic Aromatic Substitution: The chlorine atoms at the 4 and 6 positions are susceptible to displacement by various nucleophiles, enabling the introduction of a wide range of functional groups.

-

Amide Coupling: The amino group can be acylated or used in coupling reactions to form amides, sulfonamides, or ureas.

-

Ester Hydrolysis and Amidation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other carboxylic acid derivatives.

The dichloropyridine motif is present in a number of biologically active compounds, and this compound provides a versatile starting point for the exploration of new chemical space in the search for novel therapeutic agents.

Conclusion

This technical guide has provided a detailed theoretical and comparative analysis of the molecular structure of this compound. While experimental data for this specific compound is sparse, a robust understanding of its geometry, electronic properties, and potential reactivity has been established through in-silico modeling and by drawing parallels with structurally related molecules. The proposed synthetic and characterization methodologies offer a practical framework for researchers to produce and validate this compound in the laboratory. As a versatile heterocyclic building block, this compound holds significant promise for the development of new molecules in the fields of medicinal chemistry and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C7H6Cl2N2O2 | CID 46856279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. research.aalto.fi [research.aalto.fi]

- 4. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 5. Methyl 4,6-dichloropyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Amino-4-(2,4-dichlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

An In-Depth Technical Guide to Methyl 2-amino-4,6-dichloronicotinate: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 2-amino-4,6-dichloronicotinate, a substituted pyridine derivative, has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique structural arrangement, featuring a reactive pyridine core with strategically positioned amino, chloro, and methyl ester functionalities, offers a versatile platform for the synthesis of complex heterocyclic compounds. This guide provides a comprehensive overview of its chemical identity, synthesis, properties, and, most importantly, its application as a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights to support researchers in leveraging this compound's full potential in their drug discovery programs.

Chemical Identity and Nomenclature

The foundational step in utilizing any chemical entity is a precise understanding of its identity. This compound is systematically named according to IUPAC nomenclature, which provides an unambiguous descriptor of its molecular structure.

IUPAC Name: methyl 2-amino-4,6-dichloropyridine-3-carboxylate[1]

Synonyms:

-

This compound[1]

-

2-Amino-4,6-dichloro-nicotinic acid methyl ester[1]

-

Methyl 2-amino-4,6-dichloropyridine-3-carboxylate[1]

CAS Number: 1044872-40-3[1]

Molecular Structure:

Caption: 2D Structure of this compound.

Physicochemical and Computed Properties

A thorough understanding of the physicochemical properties of a compound is critical for its handling, reaction setup, and purification. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₆Cl₂N₂O₂ | PubChem[1] |

| Molecular Weight | 221.04 g/mol | PubChem[1] |

| Appearance | Colorless or slightly yellow crystal | ChemBK[2] |

| Melting Point | 60-62 °C | ChemBK[2] |

| Boiling Point (Predicted) | 319.1 °C at 760 mmHg | ChemSrc[3] |

| Density (Predicted) | 1.506 g/cm³ | LookChem[4] |

| Solubility | Soluble in ethanol and dichloromethane; insoluble in water. | ChemBK[2] |

| XLogP3 (Computed) | 2.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

Synthesis and Reaction Mechanisms

Proposed Synthetic Pathway

A likely synthetic route would begin with a dihydroxynicotinic acid derivative, followed by chlorination and subsequent amination.

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Methodological Considerations:

-

Chlorination: The initial step would involve the conversion of the hydroxyl groups on a pyridine ring to chlorine atoms. A common and effective method for this transformation is the use of phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine base. This reaction typically requires elevated temperatures to proceed to completion. The mechanism involves the formation of a chlorophosphate ester intermediate, which is then displaced by a chloride ion.

-

Selective Amination: The subsequent step is the selective introduction of an amino group at the 2-position. This is a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the 2-position of the pyridine ring is generally more activated towards nucleophilic attack than the chlorine at the 4- or 6-position due to the electron-withdrawing effect of the ring nitrogen. The reaction can be carried out using ammonia in a suitable solvent, such as an alcohol or an aprotic polar solvent like DMF. The choice of solvent and reaction conditions (temperature, pressure) is crucial to control the regioselectivity and minimize side reactions.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized compound. While specific experimental spectra for this compound are not publicly available, the expected NMR and mass spectrometry data can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Predicted):

-

~7.0-8.0 ppm (broad singlet, 2H): This signal would correspond to the two protons of the amino (-NH₂) group. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

~6.5-7.5 ppm (singlet, 1H): This singlet would be assigned to the proton at the 5-position of the pyridine ring.

-

~3.9 ppm (singlet, 3H): This signal corresponds to the three protons of the methyl ester (-OCH₃) group.

13C NMR (Predicted):

-

~165 ppm: Carbonyl carbon of the methyl ester.

-

~158 ppm: C2 carbon, bonded to the amino group.

-

~150 ppm: C6 carbon, bonded to a chlorine atom.

-

~148 ppm: C4 carbon, bonded to a chlorine atom.

-

~106 ppm: C5 carbon.

-

~105 ppm: C3 carbon, bonded to the ester group.

-

~53 ppm: Methyl carbon of the ester group.

Note: Predicted chemical shifts are estimates and can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 220 and a prominent M+2 peak of approximately 65% the intensity of the M+ peak, which is characteristic of a molecule containing two chlorine atoms. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the methyl ester group (-COOCH₃).

Applications in Drug Discovery: A Versatile Scaffold for Kinase Inhibitors

The true value of this compound lies in its utility as a versatile intermediate in the synthesis of biologically active molecules, particularly kinase inhibitors. The two chlorine atoms at the 4- and 6-positions provide orthogonal reactive sites for sequential functionalization, most commonly through palladium-catalyzed cross-coupling reactions.

The Strategic Importance of the Dichloropyridine Core

The 2-amino-4,6-dichloropyridine scaffold is a "privileged" structure in medicinal chemistry. The chlorine atoms can be selectively displaced by various nucleophiles or participate in cross-coupling reactions, allowing for the systematic exploration of the chemical space around the pyridine core. This is a cornerstone of structure-activity relationship (SAR) studies.

Key Reaction: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction is typically employed to introduce aryl or heteroaryl moieties at the 4- and/or 6-positions.

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Workflow: Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine this compound, the desired arylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).

-

Solvent: Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., dioxane/water, toluene/water, or DME/water).

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, partition the reaction mixture between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-substituted product.

The remaining chlorine atom at the 6-position can then be subjected to a second, different cross-coupling reaction or a nucleophilic substitution, allowing for the synthesis of diverse di-substituted pyridine derivatives.

Safety and Handling

Hazard Identification:

-

Skin Irritation: Causes skin irritation.[5]

-

Eye Irritation: Causes serious eye irritation.[5]

-

Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[5]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[5]

-

Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.[5]

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood.[6]

-

Avoid inhalation of dust and contact with skin and eyes.[5][6]

-

Store in a tightly sealed container in a cool, dry place.[6]

Conclusion

This compound is a high-value intermediate for medicinal chemists and drug development professionals. Its well-defined structure and predictable reactivity, particularly in palladium-catalyzed cross-coupling reactions, make it an ideal starting material for the synthesis of complex heterocyclic compounds. This guide has provided a comprehensive overview of its chemical identity, synthesis, properties, and applications, with a focus on its role in the development of kinase inhibitors. By understanding the principles and protocols outlined herein, researchers can effectively utilize this versatile building block to accelerate their drug discovery efforts.

References

- 1. This compound | C7H6Cl2N2O2 | CID 46856279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. This compound | CAS#:1044872-40-3 | Chemsrc [chemsrc.com]

- 4. Cas 350601-39-7,Methyl 4-aMino-3,6-dichloropicolinate | lookchem [lookchem.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. rsc.org [rsc.org]

A Senior Application Scientist's Guide to the Solubility Profiling of Methyl 2-amino-4,6-dichloronicotinate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Contextualizing the Compound

Methyl 2-amino-4,6-dichloronicotinate is a substituted aminopyridine derivative, a structural motif of significant interest in medicinal chemistry and materials science.[1][2] Its utility as a heterocyclic building block stems from the reactive sites amenable to further chemical modification. However, the successful application of any compound in a research or development pipeline is fundamentally governed by its physicochemical properties, chief among them being solubility.[3][4][5]

Poor solubility can impede biological assays, leading to unreliable structure-activity relationships (SAR), and can present significant hurdles in formulation and bioavailability for potential therapeutic agents.[3][4][5] This guide provides a comprehensive framework for characterizing the solubility of this compound. It moves beyond a mere listing of data, offering a methodological approach grounded in first principles and established protocols, empowering the researcher to generate reliable and contextually relevant solubility data.

Part 1: Theoretical Solubility Profile & Physicochemical Properties

Before embarking on experimental work, a theoretical analysis of the molecule's structure provides critical insights into its expected behavior in various solvents.

Molecular Structure: C₇H₆Cl₂N₂O₂ Molecular Weight: 221.04 g/mol [1][6]

The structure features:

-

A Pyridine Ring: A weakly basic aromatic heterocycle.

-

An Amino Group (-NH₂): A hydrogen bond donor and weak base.

-

Two Chloro Substituents (-Cl): These significantly increase the molecule's lipophilicity and reduce aqueous solubility.

-

A Methyl Ester Group (-COOCH₃): A polar, aprotic group that can act as a hydrogen bond acceptor.

Based on these features, a qualitative solubility prediction can be made:

-

Aqueous Media (e.g., Water, Buffers): Low solubility is anticipated. While the amino and ester groups offer some polarity, the two chlorine atoms and the aromatic ring create a predominantly hydrophobic character. The amino group suggests that aqueous solubility will be pH-dependent.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is expected. These solvents are effective at solvating both the polar functional groups and the aromatic ring system.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate solubility is likely. These solvents can engage in hydrogen bonding but are less effective than polar aprotic solvents for this specific structure.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Very low solubility is predicted due to the compound's polar functional groups.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is expected, as these solvents effectively balance polarity and lipophilicity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₆Cl₂N₂O₂ | [1][6] |

| Molecular Weight | 221.04 g/mol | [1][6] |

| Calculated LogP | 2.5 - 3.25 | [1][6] |

| Boiling Point | ~319.1 °C at 760 mmHg | [6] |

| Density | ~1.5 g/cm³ |[6] |

Note: LogP (octanol-water partition coefficient) is a measure of lipophilicity. A value between 2.5 and 3.25 indicates a preference for the lipid phase and suggests low aqueous solubility.

Part 2: Experimental Determination of Solubility

In drug discovery and development, two forms of solubility are of primary importance: kinetic and thermodynamic.[7][8] Understanding the distinction is crucial for correct data interpretation.

-

Kinetic Solubility: Measures the concentration of a compound upon its rapid precipitation from a high-concentration organic stock solution (typically DMSO) into an aqueous buffer.[5][9] This high-throughput method is invaluable in early discovery for screening large numbers of compounds, as it mimics the conditions of many in vitro biological assays.[4][10][11]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution with an excess of solid material present.[8][9] The "shake-flask" method is the gold standard for this measurement and is critical for pre-formulation and late-stage development.[12][13][14]

Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol describes a common method to rapidly assess the aqueous solubility of a compound like this compound.

Principle: A concentrated DMSO stock of the test compound is added to an aqueous buffer. After a short incubation, any resulting precipitate is removed, and the concentration of the remaining dissolved compound is quantified, typically by HPLC-UV or LC-MS/MS.[3][15]

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved.

-

Plate Setup: In a 96-well plate, add 198 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well.

-

Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer-containing wells. This creates a final concentration of 100 µM with 1% DMSO. Mix thoroughly by agitation.

-

Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period, typically 1 to 2 hours, with gentle shaking.[10]

-

Precipitate Removal: Use a 96-well filter plate (e.g., with a 0.45 µm filter) to separate the solution from any precipitate via centrifugation or vacuum filtration.[3] The filtrate contains the dissolved compound.

-

Quantification: Analyze the filtrate using a validated HPLC-UV or LC-MS/MS method. A calibration curve prepared from the DMSO stock solution is used to determine the exact concentration of the dissolved compound, which represents its kinetic solubility under these conditions.[15]

Self-Validation: The use of a quantitative analytical technique like HPLC against a standard curve provides an inherent validation of the final concentration measurement. Running controls (e.g., a highly soluble compound and a poorly soluble one) ensures the assay is performing as expected.

Protocol 2: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method

This protocol is based on the well-established OECD Guideline 105 for determining water solubility and is considered the definitive method.[16][17][18]

Principle: An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature until equilibrium is reached between the dissolved and undissolved states.[12][14] The concentration of the supernatant is then determined.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a precise volume of the solvent (e.g., water, pH 7.4 buffer). The key is to ensure solid material remains visible throughout the experiment.[12][19]

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient duration to reach equilibrium. A typical duration is 24 to 48 hours.[4][12]

-

Causality Check: To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration no longer increases.[12]

-

-

Phase Separation: Allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles. Further clarify the sample by centrifugation or filtration through a syringe filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the clear supernatant using a validated HPLC-UV or LC-MS/MS method to determine the compound's concentration. This value is the thermodynamic solubility.

-

pH Measurement: For ionizable compounds, it is essential to measure the pH of the saturated solution at the end of the experiment, as the final pH may differ from the starting buffer pH and significantly impacts solubility.[12][14]

Part 3: Data Presentation and Visualization

Organizing solubility data in a structured format is essential for clear communication and comparison.

Table 2: Example Solubility Data for this compound

| Solvent/Medium | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (µM) |

|---|---|---|---|---|

| Phosphate Buffer (pH 7.4) | 25 | Kinetic (1 hr) | Hypothetical: 5.5 | Hypothetical: 25 |

| Phosphate Buffer (pH 7.4) | 25 | Thermodynamic (48 hr) | Hypothetical: 2.2 | Hypothetical: 10 |

| Deionized Water | 25 | Thermodynamic (48 hr) | Hypothetical: 1.8 | Hypothetical: 8 |

| Dimethyl Sulfoxide (DMSO) | 25 | Visual | > 22,100 | > 100,000 |

| Ethanol | 25 | Visual | Hypothetical: 1100 | Hypothetical: 5000 |

Note: The values in this table are hypothetical and serve as an illustrative example of how to present experimentally determined data.

Experimental Workflow Visualizations

The following diagrams illustrate the logical flow of the described solubility determination protocols.

Caption: Workflow for Kinetic Solubility Determination.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

The solubility of this compound is a critical parameter that dictates its utility in scientific applications. While specific solubility data for this compound is not extensively published, this guide provides the complete theoretical and practical framework necessary for any researcher to generate high-quality, reliable data. By understanding the distinction between kinetic and thermodynamic solubility and by employing robust, validated protocols such as the high-throughput kinetic assay and the gold-standard shake-flask method, researchers can confidently profile this compound. This systematic approach ensures that the resulting data is not only accurate but also contextually appropriate for its intended application, from early-stage screening to advanced formulation development.

References

- 1. This compound | C7H6Cl2N2O2 | CID 46856279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. creative-biolabs.com [creative-biolabs.com]

- 6. This compound | CAS#:1044872-40-3 | Chemsrc [chemsrc.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. researchgate.net [researchgate.net]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. solvescientific.com.au [solvescientific.com.au]

- 12. quora.com [quora.com]

- 13. researchgate.net [researchgate.net]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. pharmatutor.org [pharmatutor.org]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 19. bioassaysys.com [bioassaysys.com]

A Technical Guide to the Commercial Sourcing and Application of Methyl 2-amino-4,6-dichloronicotinate for Research and Development

Abstract

Methyl 2-amino-4,6-dichloronicotinate is a halogenated pyridine derivative that serves as a highly functionalized starting material for chemical synthesis. Its strategic arrangement of an amino group, two chlorine atoms, and a methyl ester on a pyridine core provides multiple, distinct reaction sites. This makes it a valuable building block for researchers in medicinal chemistry and materials science. This guide provides an in-depth analysis of the compound's commercial availability, outlines a robust procurement and qualification workflow, details its potential applications based on its chemical architecture, and provides essential protocols for its safe handling and use in a laboratory setting. The objective is to equip researchers, chemists, and drug development professionals with the technical insights required to effectively source and utilize this versatile chemical intermediate.

Chemical Identity and Physicochemical Properties

This compound, identified by CAS Number 1044872-40-3, is a substituted pyridine-3-carboxylate.[1][2][3] The presence of two chlorine atoms at the 4- and 6-positions and an amino group at the 2-position makes it an electron-deficient aromatic system, influencing its reactivity. These chloro-substituents act as effective leaving groups for nucleophilic aromatic substitution, while the amino and ester groups offer additional sites for chemical modification. This trifecta of functional groups is the primary driver of its utility in combinatorial chemistry and targeted synthesis.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | methyl 2-amino-4,6-dichloropyridine-3-carboxylate | [2] |

| CAS Number | 1044872-40-3 | [1][2][3] |

| Molecular Formula | C₇H₆Cl₂N₂O₂ | [2] |

| Molecular Weight | 221.04 g/mol | [2] |

| Synonyms | Methyl 2-amino-4,6-dichloropyridine-3-carboxylate |[2] |

Commercial Availability and Procurement Strategy

This compound is commercially available from various chemical suppliers specializing in research and development quantities. It is typically not produced in bulk and is marketed as a building block for synthesis. The procurement of such a specialized reagent requires a systematic approach to ensure material quality and consistency, which is paramount for reproducible research outcomes.

Table 2: Representative Commercial Suppliers and Purity

| Supplier | CAS Number | Purity | Available Quantities |

|---|---|---|---|

| Chemsrc | 1044872-40-3 | 95.0% | 100mg, 250mg, 1g, 5g[1] |

| AbacipharmTech | 1044872-40-3 | Not specified | Catalog item[3] |

Note: This table is for illustrative purposes. Availability and purity should be confirmed with suppliers at the time of ordering.

Supplier Qualification and Quality Assurance Workflow

Sourcing a critical reagent involves more than simply placing an order. A methodical qualification process is essential. The primary document for quality verification is the Certificate of Analysis (CoA), which provides lot-specific data on purity (typically determined by HPLC or GC), identity (confirmed by ¹H NMR or MS), and appearance.

Caption: Workflow for Sourcing and Qualification of a Specialty Chemical.

Applications in Research and Drug Development

The synthetic versatility of this compound makes it an attractive starting material for creating diverse molecular scaffolds. Its utility is best understood by analyzing the reactivity of its functional groups, which can be selectively addressed under different reaction conditions.

The applications of closely related analogs, such as ethyl 4,6-dichloronicotinate, provide a strong rationale for its use. The ethyl ester variant is a well-established precursor for synthesizing potent kinase inhibitors targeting signaling pathways implicated in cancer.[4] Derivatives have shown inhibitory activity against key targets like the Epidermal Growth Factor Receptor (EGFR) and Pim-1 kinase.[4] Similarly, related dichloronicotinate structures are used as intermediates in the development of anti-inflammatory agents, analgesics, and agrochemicals like insecticides and herbicides.[5][6][7]

Given this precedent, this compound is a strategic intermediate for:

-

Kinase Inhibitor Synthesis: The pyridine core is a common scaffold in FDA-approved kinase inhibitors. The two chlorine atoms can be sequentially displaced by different nucleophiles to build complex pyrido[2,3-d]pyrimidine systems and other heterocyclic cores.[4]

-

Combinatorial Chemistry: The three distinct functional groups allow for a multi-step, divergent synthesis approach to rapidly generate a library of related compounds for high-throughput screening.

-

Agrochemical Discovery: The dichloropyridine motif is present in numerous pesticides and herbicides.[7] This compound serves as a valuable starting point for novel crop protection agents.

Caption: Reactivity Sites and Synthetic Potential of the Molecule.

Safe Handling, Storage, and Experimental Protocols

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related dichloronicotinate compounds can be used to establish safe handling procedures. Analogs are classified as causing skin and serious eye irritation. Therefore, stringent adherence to safety protocols is mandatory.

Table 3: Summary of Hazard Information (Based on Analogs)

| Hazard Statement | Precautionary Statement | Source |

|---|---|---|

| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | |

| H318/H319: Causes serious eye damage/irritation | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8] |

| | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |[8] |

Storage: For long-term chemical stability, the compound should be stored in a tightly sealed container in a refrigerator or freezer (2-8°C is a common recommendation for related compounds).[6][9]

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes a self-validating system for preparing a stock solution for use in biological assays or chemical reactions. The causality behind each step is explained to ensure accuracy and reproducibility.

Objective: To accurately prepare a 10 mM stock solution of this compound (MW: 221.04 g/mol ) for experimental use.

Materials:

-

This compound (qualified lot)

-

Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%

-

Analytical balance (readable to 0.01 mg)

-

Calibrated micropipettes

-

Amber glass vial with a PTFE-lined cap

-

Vortex mixer

Methodology:

-

Pre-Calculation:

-

Rationale: To avoid errors, calculate the required mass for your target volume.

-

Action: To prepare 1 mL (0.001 L) of a 10 mM (0.01 mol/L) solution, the required mass is: Mass = 0.01 mol/L * 0.001 L * 221.04 g/mol = 0.0022104 g = 2.21 mg

-

-

Aliquot Tare:

-

Rationale: Using a tared vial ensures the weighed mass is exclusively that of the compound.

-

Action: Place the amber vial on the analytical balance and press the "tare" or "zero" button.

-

-

Weighing the Compound:

-

Rationale: Accuracy in weighing is the most critical step for achieving the correct final concentration.

-

Action: Carefully add approximately 2.21 mg of the compound to the tared vial. Record the exact mass displayed on the balance (e.g., 2.25 mg).

-

-

Solvent Addition:

-

Rationale: The volume of solvent must be adjusted based on the actual mass weighed to achieve the target 10 mM concentration. Anhydrous DMSO is used to prevent potential hydrolysis of the ester group.

-

Action: Calculate the required volume of DMSO based on the actual mass: Volume (L) = Mass (g) / (Molar Mass (g/mol) * Concentration (mol/L)) Example: Volume = 0.00225 g / (221.04 g/mol * 0.01 mol/L) = 0.001018 L = 1018 µL

-

Using a calibrated pipette, add the calculated volume (1018 µL in the example) of anhydrous DMSO to the vial.

-

-

Solubilization and Storage:

-

Rationale: Complete dissolution is necessary for a homogenous stock. Amber vials and freezing protect the compound from light and thermal degradation.

-

Action: Cap the vial tightly and vortex for 60 seconds or until all solid has completely dissolved. Label the vial clearly with the compound name, concentration (10 mM), solvent (DMSO), and date. Store at -20°C.

-

Conclusion

This compound is a commercially available, high-value chemical intermediate for scientific research. Its utility is rooted in its synthetically versatile structure, which features three distinct, reactive functional groups. While its direct applications are still emerging, the extensive use of its close analogs in developing kinase inhibitors and other bioactive molecules highlights its significant potential in pharmaceutical and agrochemical discovery. For researchers, successful application hinges on a diligent procurement strategy that emphasizes supplier and lot qualification, coupled with strict adherence to safe handling and storage protocols. This guide provides the foundational knowledge for scientists to confidently source and integrate this promising building block into their research programs.

References

- 1. This compound | CAS#:1044872-40-3 | Chemsrc [chemsrc.com]

- 2. This compound | C7H6Cl2N2O2 | CID 46856279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Methyl 2,6-dichloronicotinate (65515-28-8) for sale [vulcanchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

Methyl 2-amino-4,6-dichloronicotinate: A Technical Guide to Safe Handling and Application

Abstract

Introduction: Understanding the Compound

Methyl 2-amino-4,6-dichloronicotinate is a halogenated aromatic amine and a derivative of nicotinic acid. Its structure, featuring a pyridine ring substituted with chlorine atoms, an amino group, and a methyl ester, suggests its utility as a versatile building block in organic synthesis. The presence of these functional groups also dictates its chemical reactivity and toxicological profile, necessitating stringent safety measures during its handling and use.

The chlorinated pyridine core is a common feature in many biologically active compounds, and the amino group provides a reactive handle for further chemical modifications. Professionals in drug discovery and agrochemical research are likely to encounter this or structurally related compounds. A thorough understanding of its potential hazards is therefore paramount for ensuring laboratory safety and experimental integrity.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various experimental conditions.

| Property | Value | Source(s) |

| CAS Number | 1044872-40-3 | [1][2] |

| Molecular Formula | C₇H₆Cl₂N₂O₂ | [1][2] |

| Molecular Weight | 221.04 g/mol | [2] |

| Boiling Point | 319.1 ± 37.0 °C at 760 mmHg | [1] |

| Density | 1.5 ± 0.1 g/cm³ | [1] |

| Flash Point | 146.8 ± 26.5 °C | [1] |

Hazard Identification and Toxicological Profile

While specific toxicological data for this compound is limited, the known hazards of structurally related compounds provide a strong basis for a precautionary approach. The primary hazards are associated with skin and eye contact, and potential toxicity following ingestion or inhalation.

GHS Classification (Predicted based on analogs):

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[3]

-

Serious Eye Damage/Eye Irritation: Category 2A/1 (Causes serious eye irritation/damage)[3]

-

Acute Toxicity (Oral, Dermal, Inhalation): Potential for toxicity. Aminopyridines are known to be toxic and readily absorbed through the skin.[4]

-

Respiratory Irritation: May cause respiratory irritation.

Expertise in Action: The "Why" Behind the Hazards

The hazardous nature of this compound can be attributed to its chemical structure. The two chlorine atoms on the pyridine ring are electron-withdrawing, which can make the compound reactive towards nucleophiles and potentially disruptive to biological systems. The amino group, while a common feature in many pharmaceuticals, can also contribute to toxicity. Aromatic amines are a class of compounds that includes known irritants and sensitizers.

Furthermore, chlorinated organic compounds can exhibit persistence in the environment and may have long-term health effects that are not yet fully understood. The U.S. Environmental Protection Agency (EPA) has noted significant gaps in the knowledge of the chronic toxicity and carcinogenic activity of monoaminopyridines.[4] Therefore, it is prudent to handle this compound as a substance with unknown long-term health effects and to minimize exposure through all routes.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is the cornerstone of safely working with this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent accidental exposure.

-

Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should be worn when there is a risk of splashing.

-

Skin Protection: A lab coat must be worn and kept buttoned. Chemical-resistant gloves (e.g., nitrile or neoprene) are essential. It is critical to inspect gloves for any signs of degradation or tearing before use and to wash hands thoroughly after removing them.[5]

-

Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.[5] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used, in accordance with the institution's respiratory protection program.

Engineering Controls

-

Ventilation: All work with this compound, including weighing and preparing solutions, must be performed in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.

Storage

Proper storage is crucial to maintain the stability of the compound and prevent accidental release.

-

Container: Keep the container tightly closed.[3]

-

Temperature: Store in a cool, dry, and well-ventilated place. Some suppliers recommend refrigeration.[3]

-

Incompatibilities: Store away from strong oxidizing agents and strong bases, as violent reactions are possible.

Experimental Workflows and In-Situ Safety

The following diagram illustrates a recommended workflow for handling this compound in a laboratory setting, emphasizing the integration of safety measures at each step.

Emergency Procedures

In the event of an accidental exposure or spill, a rapid and informed response is critical.

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[3]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[3]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[3]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Spill Response

The appropriate response to a spill depends on its size and location. The following decision tree provides a general guideline.

Waste Disposal

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

-

Segregation: Collect all waste containing this compound in a designated, properly labeled, and sealed container for halogenated organic waste. Do not mix with non-halogenated waste.

-

Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

-

Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures.

Conclusion

This compound is a valuable research chemical with a hazard profile that demands respect and careful handling. By understanding its potential risks, implementing robust safety protocols, and being prepared for emergencies, researchers can work with this compound safely and effectively. The principles of expertise, trustworthiness, and authoritative grounding in safety practices are non-negotiable for ensuring a safe and productive research environment.

References

- 1. This compound | CAS#:1044872-40-3 | Chemsrc [chemsrc.com]

- 2. This compound | C7H6Cl2N2O2 | CID 46856279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. epa.gov [epa.gov]

- 5. EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google Patents [patents.google.com]

A Theoretical Deep Dive into Dichloronicotinate Esters: A Guide for Drug Development Professionals

Abstract

Dichloronicotinate esters are a pivotal class of heterocyclic compounds, serving as versatile building blocks in the synthesis of a multitude of pharmaceutical and agrochemical agents.[1] Their utility stems from the inherent reactivity of the dichlorinated pyridine core, which allows for precise and varied molecular functionalization. A profound understanding of the theoretical properties of these esters is paramount for the rational design of synthetic pathways and the prediction of their chemical behavior. This guide provides an in-depth exploration of the core theoretical properties of dichloronicotinate esters, leveraging computational chemistry principles to offer a predictive framework for researchers, scientists, and drug development professionals. We will delve into the molecular and electronic structure, elucidate the underlying principles of their reactivity with a focus on nucleophilic aromatic substitution (SNAr), and present a workflow for the computational analysis of these critical intermediates.

Introduction: The Strategic Importance of Dichloronicotinate Esters

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, and its substitution pattern dictates its biological activity and pharmacokinetic properties. The introduction of two chlorine atoms onto the nicotinic acid ester framework creates a unique electronic landscape, rendering the pyridine ring susceptible to a range of chemical transformations. Ethyl and methyl 4,6-dichloronicotinate are prominent examples of these intermediates, frequently employed in the construction of complex molecular architectures.[1][2] Their importance is underscored by their role as starting materials in the synthesis of compounds with diverse therapeutic applications, including antitumor agents.[2]

A robust theoretical and computational understanding of these molecules provides a significant advantage in the drug discovery process. It allows for the prediction of reaction outcomes, the rationalization of observed regioselectivity, and the in silico design of novel derivatives with desired electronic and steric properties. This guide will bridge the gap between theoretical principles and practical application, empowering researchers to harness the full synthetic potential of dichloronicotinate esters.

Molecular and Electronic Structure: A Computational Perspective

The geometry and electronic distribution of dichloronicotinate esters are fundamental to their reactivity. Computational methods, particularly Density Functional Theory (DFT), provide invaluable insights into these properties.[1]

Optimized Molecular Geometry

DFT calculations are employed to determine the most stable three-dimensional conformation of dichloronicotinate esters.[1] For instance, in methyl 4,6-dichloronicotinate, a key structural parameter is the dihedral angle between the plane of the pyridine ring and the methoxycarbonyl group.[1] This orientation influences the steric accessibility of the reactive sites and the extent of electronic communication between the ester and the ring.

| Parameter | Description | Typical Calculated Value |

| Dihedral Angle (Pyridine-Ester) | The twist between the pyridine ring and the ester group. | ~8-11°[1] |

| C-Cl Bond Lengths | The lengths of the carbon-chlorine bonds. | |

| C-N Bond Lengths | The lengths of the carbon-nitrogen bonds within the pyridine ring. | |

| Bond Angles | The angles between atoms in the pyridine ring and the ester group. |

Note: Specific values for bond lengths and angles would be obtained from detailed DFT outputs.

Frontier Molecular Orbitals (FMO) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy and spatial distribution of these frontier orbitals dictate how a molecule will interact with other reagents.

-

HOMO: The HOMO represents the region of highest electron density and is associated with the molecule's ability to act as a nucleophile.

-

LUMO: The LUMO represents the region most susceptible to nucleophilic attack. In dichloronicotinate esters, the LUMO is expected to be localized on the pyridine ring, particularly on the carbon atoms bearing the chlorine substituents.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical stability. A smaller gap generally indicates higher reactivity.

Caption: Frontier Molecular Orbital interaction in a nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For a dichloronicotinate ester, the MEP map would show:

-

Electron-deficient regions (blue): Around the hydrogen atoms of the pyridine ring and the ester's alkyl group.

-

Electron-rich regions (red/yellow): Around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, indicating their potential to act as hydrogen bond acceptors.

-